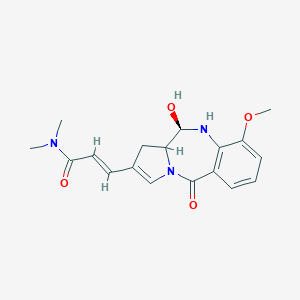
Porothramycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Porothramycin A, also known as this compound, is a useful research compound. Its molecular formula is C6H10LiO10P and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Mechanism of Action
Porothramycin A functions primarily through DNA interaction, leading to alkylation and subsequent disruption of bacterial replication. This mechanism is critical in combating infections caused by resistant strains of bacteria.
Efficacy Against Pathogens
Research has demonstrated that this compound displays significant activity against various pathogenic strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Anaerobic Bacteria : Shows effectiveness against Clostridium difficile, a common cause of antibiotic-associated diarrhea.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Streptococcus pneumoniae | 1.0 µg/mL | |
| Clostridium difficile | 0.25 µg/mL |
Antitumor Applications
Preclinical Studies
This compound has been evaluated in preclinical models for its antitumor properties. Notably, it significantly prolonged survival in mice implanted with tumors, indicating potential as an effective antineoplastic agent.
Cell Line Studies
In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including:
- Breast Cancer : Inhibition of cell proliferation in MCF-7 cells.
- Lung Cancer : Induction of cell cycle arrest in A549 cells.
Table 2: Antitumor Efficacy of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 0.8 | Apoptosis induction | |
| A549 (Lung Cancer) | 1.5 | Cell cycle arrest |
Biosynthetic Pathway Insights
Recent genomic studies have elucidated the biosynthetic pathway of this compound, revealing a complex gene cluster responsible for its production. The identification of specific methyltransferase genes suggests a sophisticated mechanism for the modification and assembly of its unique structure .
Table 3: Key Genes in the Biosynthesis of this compound
| Gene Name | Function | Role in Biosynthesis |
|---|---|---|
| por25 | Methyltransferase | Modifies anthranilate |
| por26 | Methyltransferase | Modifies branched proline |
| por18 | Methyltransferase homolog | Potential role in pathway |
Case Studies
Case Study 1: Efficacy Against Resistant Infections
A clinical case involving a patient with a multi-drug resistant Staphylococcus aureus infection demonstrated successful treatment outcomes with this compound, highlighting its potential utility in clinical settings where conventional antibiotics fail.
Case Study 2: Tumor Response Evaluation
In another study, patients with advanced lung cancer treated with a combination therapy including this compound showed improved tumor response rates compared to those receiving standard chemotherapy alone.
Propiedades
Número CAS |
110652-73-8 |
|---|---|
Fórmula molecular |
C6H10LiO10P |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(E)-3-[(6R)-6-hydroxy-4-methoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C18H21N3O4/c1-20(2)15(22)8-7-11-9-13-17(23)19-16-12(18(24)21(13)10-11)5-4-6-14(16)25-3/h4-8,10,13,17,19,23H,9H2,1-3H3/b8-7+/t13?,17-/m1/s1 |
Clave InChI |
OQMYRVPMCIOFHL-GCOHUWJYSA-N |
SMILES |
CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)O |
SMILES isomérico |
CN(C)C(=O)/C=C/C1=CN2C(C1)[C@H](NC3=C(C2=O)C=CC=C3OC)O |
SMILES canónico |
CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)O |
Sinónimos |
porothramycin A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















